Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is a member of the ester family and is known for its unique structure, which includes both alkyne and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-pentynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The alkyne group can engage in cycloaddition reactions, forming new ring structures that are important in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate can be compared with similar compounds such as:
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
ethyl 2-prop-2-ynylpent-4-ynoate |
InChI |
InChI=1S/C10H12O2/c1-4-7-9(8-5-2)10(11)12-6-3/h1-2,9H,6-8H2,3H3 |
InChI Key |
RGILGBAQZZXTFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC#C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.